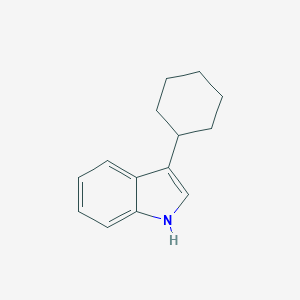

3-cyclohexyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h4-5,8-11,15H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXQPIDRIDLWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461588 | |

| Record name | 3-cyclohexyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100717-32-6 | |

| Record name | 3-cyclohexyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclohexyl-1H-indole: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexyl-1H-indole is a heterocyclic aromatic compound belonging to the indole family. The indole nucleus is a prevalent scaffold in numerous biologically active compounds, natural products, and pharmaceuticals. The presence of a cyclohexyl substituent at the C3 position of the indole ring imparts specific physicochemical properties that can influence its biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Structure

The chemical structure of this compound consists of a bicyclic structure, with a benzene ring fused to a pyrrole ring, and a cyclohexyl group attached to the third carbon of the pyrrole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇N | - |

| Molecular Weight | 199.29 g/mol | - |

| CAS Number | 100717-32-6 | [1] |

| Boiling Point | 366.8 °C at 760 mmHg | [2] |

| Refractive Index | 1.62 | [2] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the general principles of NMR, IR, and mass spectrometry for indole derivatives, the following characteristics can be anticipated:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the indole ring, the N-H proton, and the protons of the cyclohexyl ring. The chemical shifts and coupling constants would be informative for confirming the structure.

-

¹³C NMR: The spectrum would display signals for all 14 carbon atoms, with distinct chemical shifts for the aromatic carbons of the indole ring and the aliphatic carbons of the cyclohexyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3400 cm⁻¹), C-H stretching of the aromatic and aliphatic parts (around 3100-2850 cm⁻¹), and C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹).[3][4][5]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 199. The fragmentation pattern would likely involve the loss of the cyclohexyl group or fragmentation within the cyclohexyl ring.[6][7][8][9]

Experimental Protocols: Synthesis of this compound

The most common and versatile method for the synthesis of 3-substituted indoles is the Fischer indole synthesis.[1][10][11][12][13] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed by the reaction of a phenylhydrazine with an aldehyde or a ketone.

Fischer Indole Synthesis of this compound

A detailed experimental protocol specifically for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general procedure based on the Fischer indole synthesis can be proposed:

Step 1: Formation of the Phenylhydrazone

Phenylhydrazine is reacted with cyclohexyl methyl ketone in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid). The reaction mixture is typically heated to facilitate the condensation reaction and formation of the corresponding phenylhydrazone.

Step 2: Cyclization to form the Indole Ring

The isolated phenylhydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride, and heated. The acidic conditions promote a[1][1]-sigmatropic rearrangement followed by the elimination of ammonia to yield the final this compound product.

Purification: The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Figure 1: General workflow for the Fischer indole synthesis of this compound.

Biological Activity and Signaling Pathways

While extensive biological data for this compound is not available, the indole scaffold is known to be a key component in a wide range of biologically active molecules.[2] Indole derivatives have been reported to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Some studies on related compounds suggest potential areas of biological relevance for this compound. For instance, a series of 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles have been investigated as dopamine D2 partial agonists and autoreceptor agonists, suggesting a potential role in the central nervous system.[2]

Furthermore, various indole compounds have been shown to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR/NF-κB pathway, which are often dysregulated in diseases like cancer.[14] The specific effects of this compound on these or other signaling pathways have yet to be elucidated and represent an area for future research.

Figure 2: Potential biological targets and signaling pathways for this compound based on related compounds.

Conclusion

This compound is a molecule of interest for further investigation due to its indole core structure. This guide has summarized the currently available information on its chemical properties, structure, and a plausible synthetic route. The lack of comprehensive experimental data, particularly regarding its biological activity and specific signaling pathway interactions, highlights the need for further research. The information provided herein serves as a foundational resource for scientists and researchers to design and conduct future studies on this and related compounds, potentially leading to the discovery of novel therapeutic agents.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Fischer_indole_synthesis [chemeurope.com]

- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Cyclohexyl-1H-indole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-cyclohexyl-1H-indole. Due to the absence of a comprehensive, publicly available experimental dataset for this specific molecule, this document outlines the predicted spectroscopic characteristics based on the well-established principles of NMR, IR, and Mass Spectrometry for 3-substituted indoles and compounds containing a cyclohexyl moiety. The information herein serves as a foundational reference for the characterization and analysis of this compound and related structures in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | N-H (Indole) |

| ~7.65 | d | 1H | Ar-H (H-4) |

| ~7.35 | d | 1H | Ar-H (H-7) |

| ~7.15 | t | 1H | Ar-H (H-6) |

| ~7.10 | t | 1H | Ar-H (H-5) |

| ~7.05 | s | 1H | Ar-H (H-2) |

| ~2.60 | m | 1H | CH (Cyclohexyl) |

| ~1.20-2.10 | m | 10H | CH₂ (Cyclohexyl) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~136.5 | C-7a |

| ~128.0 | C-3a |

| ~122.5 | C-2 |

| ~122.0 | C-6 |

| ~120.0 | C-5 |

| ~119.5 | C-4 |

| ~115.0 | C-3 |

| ~111.0 | C-7 |

| ~38.0 | CH (Cyclohexyl) |

| ~33.0 | CH₂ (Cyclohexyl) |

| ~26.5 | CH₂ (Cyclohexyl) |

| ~26.0 | CH₂ (Cyclohexyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Sharp | N-H Stretch (Indole) |

| ~3100-3000 | Medium | C-H Stretch (Aromatic) |

| ~2925, ~2850 | Strong | C-H Stretch (Aliphatic, Cyclohexyl) |

| ~1620, ~1460 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1450 | Medium | CH₂ Bend (Cyclohexyl) |

| ~740 | Strong | C-H Bend (ortho-disubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 199 | High | [M]⁺ (Molecular Ion) |

| 117 | High | [M - C₆H₁₀]⁺ (Loss of cyclohexene) |

| 116 | Medium | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a synthesized compound like this compound.

General Synthesis of 3-substituted Indoles

A common method for the synthesis of 3-alkylindoles is the Fischer indole synthesis. This involves the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions. For this compound, cyclohexyl methyl ketone would be a suitable starting material to react with phenylhydrazine hydrochloride.

NMR Spectroscopy

A sample of the purified this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

Infrared (IR) Spectroscopy

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument. The compound is ionized by a beam of electrons, and the resulting fragments are separated based on their mass-to-charge ratio.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an organic compound such as this compound.

Caption: A generalized workflow for the synthesis and spectroscopic analysis of an organic compound.

Biological Activity of 3-Cyclohexyl-1H-Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its vast array of derivatives, those bearing a cyclohexyl moiety at the 3-position of the indole ring have emerged as a promising class of molecules with diverse pharmacological activities. This technical guide provides a comprehensive overview of the reported biological activities of 3-cyclohexyl-1H-indole derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for key biological assays are provided, and relevant signaling pathways are illustrated. Quantitative data from the literature is summarized in structured tables to facilitate comparison and further research in the development of novel therapeutics based on this chemical scaffold.

Introduction

The indole nucleus, a bicyclic aromatic heterocycle, is a fundamental structural motif in a multitude of natural products and synthetic compounds with significant therapeutic value. The versatility of the indole ring allows for substitutions at various positions, leading to a wide chemical space for drug discovery. The introduction of a bulky, lipophilic cyclohexyl group at the 3-position can significantly influence the molecule's interaction with biological targets, often enhancing its potency and modulating its pharmacological profile.

This guide will delve into the specific biological activities of this compound derivatives, consolidating the existing scientific literature into a practical resource for researchers in the field.

Anticancer Activity

Derivatives of this compound have demonstrated notable potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis through various cellular signaling pathways.

Quantitative Data on Anticancer Activity

A key example highlighting the anticancer potential of a related structure is 1,1,3-tri(3-indolyl)cyclohexane, which contains the core 3-substituted indole and cyclohexane moieties. While specific IC50 values for a range of this compound derivatives are not extensively documented in publicly available literature, the data for this related compound provides a strong rationale for further investigation into this class of molecules.

| Compound | Cell Line | Assay | Activity | Reference |

| 1,1,3-tri(3-indolyl)cyclohexane | A549, H1299, H1435, CL1-1, and H1437 (Lung Cancer) | Apoptosis Induction | Induced apoptosis | [1] |

Mechanism of Action: Apoptosis Induction

Studies on 1,1,3-tri(3-indolyl)cyclohexane have shown that its anticancer effect is mediated through the induction of apoptosis.[1] This programmed cell death is triggered via the intrinsic mitochondrial pathway, which is a common mechanism for many chemotherapeutic agents.

The key molecular events in this pathway include:

-

Increased production of Reactive Oxygen Species (ROS): This leads to oxidative stress within the cancer cells.

-

Mitochondrial Membrane Potential Dissipation: The loss of mitochondrial membrane integrity is a critical step in the apoptotic cascade.

-

Cytochrome c Release: Following the disruption of the mitochondrial membrane, cytochrome c is released from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3.

-

Modulation of Bcl-2 Family Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax have been observed.[1]

-

Activation of c-Jun N-terminal Kinase (JNK): The JNK stress-related pathway is also activated, contributing to the apoptotic process.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed apoptotic pathway induced by 3-indole derivatives containing a cyclohexane moiety.

Caption: Apoptotic pathway induced by this compound derivatives.

Antimicrobial Activity

While the primary focus of research on this compound derivatives has been on their anticancer properties, the broader class of 3-substituted indoles is well-known for its antimicrobial activities. The lipophilic nature of the cyclohexyl group can facilitate the passage of these compounds through microbial cell membranes, potentially enhancing their efficacy.

Quantitative Data on Antimicrobial Activity

| Compound Class | Bacterial Strain | Assay | Activity (MIC) | Reference |

| 1-(1H-indol-3-yl)ethanamine derivatives | Staphylococcus aureus (including MRSA and VISA) | Broth Microdilution | 8 - 16 mg/L | [2] |

Further screening of this compound derivatives against a panel of pathogenic bacteria and fungi is warranted to establish their antimicrobial spectrum and potency.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of indole derivatives.

In Vitro Anticancer Activity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., A549, H1299)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells

-

This compound derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat the cancer cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

In Vitro Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

This compound derivatives

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the biological evaluation of this compound derivatives.

Caption: Workflow for biological evaluation of this compound derivatives.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. The available data, particularly from related compounds, strongly suggests potential for significant anticancer activity through the induction of apoptosis. While their antimicrobial properties are less explored, the structural features of these molecules warrant further investigation in this area. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of new derivatives within this chemical class. Future research should focus on synthesizing a broader range of this compound analogues and conducting comprehensive in vitro and in vivo studies to fully elucidate their therapeutic potential and mechanisms of action.

References

Potential therapeutic applications of 3-cyclohexyl-1H-indole

An In-Depth Technical Guide on the Potential Therapeutic Applications of 3-Cyclohexyl-1H-indole and Its Derivatives

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The versatility of the indole ring allows for the synthesis of derivatives with potential therapeutic applications in oncology, neuropharmacology, and inflammatory diseases.[1][3][4] This technical guide focuses on the therapeutic potential of this compound and its derivatives, exploring their synthesis, biological activities, and mechanisms of action. While research on the specific parent compound this compound is limited, studies on its derivatives provide significant insights into its potential as a pharmacophore.

Potential Therapeutic Applications

Antipsychotic Activity: Dopamine D2 Receptor Modulation

Derivatives of this compound have been investigated as potential antipsychotic agents, specifically as partial agonists of dopamine D2 receptors.[5] Hyperactivity of dopamine neurons is implicated in the pathophysiology of schizophrenia, and dopamine D2 antagonists are a cornerstone of treatment.[5] However, partial agonists offer the potential to modulate dopaminergic neurotransmission, decreasing dopamine synthesis and release by activating presynaptic autoreceptors, which may lead to an improved side-effect profile compared to full antagonists.[5]

A key series of compounds, 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles, has been synthesized and evaluated.[5] The trans isomers of these compounds consistently demonstrated greater binding affinity for the D2 receptor than the cis isomers.[5] One of the most potent compounds identified was trans-2-[[4-(1H-3-indolyl)cyclohexyl]ethyl]-4-(2-pyridinyl)piperazine, which was characterized as a partial D2 agonist and showed activity in animal models of antipsychotic efficacy.[5]

Quantitative Data for Selected this compound Derivatives [5]

| Compound | D2 Receptor Binding (Ki, nM) | Locomotor Activity (ED50, mg/kg ip) | DOPA Accumulation (ED50, mg/kg ip) |

| 30a | 0.8 | 0.2 | 1.8 |

| 29a | 2.5 | 1.1 | 10.0 |

| 30b | 1.9 | 4.8 | 15.0 |

| 29b | 6.2 | 4.1 | >30.0 |

Data extracted from a study on 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles.[5]

Anticancer Activity

The indole scaffold is a common feature in many anticancer agents.[1] While direct studies on this compound are sparse, a related compound, 1,1,3-tri(3-indolyl)cyclohexane, has demonstrated significant anticancer activity in lung cancer cells and xenograft models.[6] This suggests that the combination of indole and cyclohexane moieties can be a fruitful area for anticancer drug development.

The proposed mechanism of action for 1,1,3-tri(3-indolyl)cyclohexane involves the induction of apoptosis through the intrinsic mitochondrial pathway.[6] This is characterized by the release of cytochrome c, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein Bax.[6] Furthermore, the compound was found to increase reactive oxygen species (ROS) production and activate the c-Jun N-terminal kinase (JNK) pathway, both of which are implicated in stress-induced apoptosis.[6]

Other indole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

-

Tubulin Polymerization Inhibition: Some indole derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[1][7]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. Indole compounds like indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) have been shown to modulate this pathway.[8]

-

Targeting 14-3-3η Protein: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing promise in the treatment of liver cancer.[9]

Anti-inflammatory and Anti-fibrotic Activity

Indole derivatives have also been explored for their anti-inflammatory and anti-fibrotic properties.[4][10] Indole-3-carbinol (I3C) has been shown to be a potent inhibitor of inflammation induced by ischemia-reperfusion.[11] The anti-inflammatory effects of I3C are attributed to its ability to interfere with NF-κB signal transduction.[11]

In the context of fibrosis, which is characterized by the excessive deposition of extracellular matrix, indole derivatives have shown potential in preclinical models of liver, pulmonary, and myocardial fibrosis.[4][10] The mechanisms underlying these effects often involve the modulation of key signaling pathways such as TGF-β/Smad, a central regulator of fibrosis.[4][10] For instance, I3C has been found to promote the resolution of liver fibrosis by stimulating the apoptosis of hepatic stellate cells, a process mediated by the blockage of the IKKα/IκB-α/NF-κB pathway.[12]

Synthesis and Experimental Protocols

Synthesis of 3-Substituted Indoles

A common and versatile method for the synthesis of indoles is the Fischer indole synthesis.[13][14] This reaction involves the treatment of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[13] For the synthesis of this compound, cyclohexylacetone would be a suitable ketone to react with phenylhydrazine.

General Experimental Protocol for Fischer Indole Synthesis:

-

A mixture of the appropriate phenylhydrazine hydrochloride (1 equivalent) and ketone (1.1 equivalents) is prepared in a suitable solvent, such as acetic acid.

-

The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired indole.

Biological Assays

Dopamine D2 Receptor Binding Assay: [5]

-

Rat striatal membranes are prepared and incubated with a radiolabeled D2 ligand (e.g., [3H]NPA) and varying concentrations of the test compound.

-

The reaction is carried out in a suitable buffer at a specific temperature and for a defined period.

-

Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The IC50 value (the concentration of the compound that inhibits 50% of specific binding) is calculated, and the Ki value is determined using the Cheng-Prusoff equation.

MTT Assay for Cell Viability: [3]

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Western Blot Analysis for Protein Expression: [12]

-

Cells or tissues are lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest overnight at 4°C.

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Caption: Logical relationship of this compound to its therapeutic derivatives.

Caption: Signaling pathway for Dopamine D2 receptor partial agonism.

Caption: Anticancer mechanism via the intrinsic apoptosis pathway.

Caption: General experimental workflow for drug discovery.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. While direct biological data on the parent molecule is limited, its derivatives have shown significant potential as dopamine D2 receptor partial agonists for the treatment of psychosis, and as anticancer agents that induce apoptosis. Furthermore, the broader family of indole compounds has well-documented anti-inflammatory and anti-fibrotic activities. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, makes this compound a valuable core structure for future drug discovery and development efforts in multiple therapeutic areas. Further research is warranted to fully elucidate the therapeutic potential of this and related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole-3-carbinol is a potent inhibitor of ischemia-reperfusion-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indole-3-carbinol enhances the resolution of rat liver fibrosis and stimulates hepatic stellate cell apoptosis by blocking the inhibitor of κB kinase α/inhibitor of κB-α/nuclear factor-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Cyclohexyl-1H-Indole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-cyclohexyl-1H-indole core has emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its unique structural features, combining the aromatic indole nucleus with a bulky, lipophilic cyclohexyl group at the 3-position, have made it a compelling starting point for the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into derivatives based on this privileged core, with a focus on their applications in oncology and neurodegenerative diseases.

Synthesis of the this compound Core

The synthesis of 3-substituted indoles is a well-established field in organic chemistry, with several classical and modern methods available. For the specific construction of the this compound scaffold, the Fischer indole synthesis represents a robust and versatile approach.

Experimental Protocol: Fischer Indole Synthesis of this compound Analogs

This protocol describes a general procedure for the synthesis of 3-substituted-2-methyl-1H-indoles, which can be adapted for the synthesis of this compound by using cyclohexyl ketone.

Materials:

-

Phenylhydrazine hydrochloride

-

Cyclohexyl ketone

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A mixture of phenylhydrazine hydrochloride (1.1 equivalents) and cyclohexyl ketone (1.0 equivalent) is stirred in glacial acetic acid.

-

The reaction mixture is heated to a temperature ranging from 80°C to 150°C.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired this compound.[1]

A two-step synthesis has also been reported for a related compound, 1,1,3-tri(3-indolyl)cyclohexane, which involves the reaction of indole with 1,3-cyclohexanedione in the presence of a Lewis acid catalyst. This method provides a high-purity product in good yield and could potentially be adapted for the synthesis of the core scaffold.[2]

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, most notably in the treatment of cancer and neurodegenerative disorders.

Anticancer Activity

The indole nucleus is a common feature in many anticancer agents, and the addition of a cyclohexyl group at the 3-position can enhance cytotoxic activity. While specific quantitative data for a broad series of this compound derivatives is not extensively available in a single curated source, studies on related structures provide valuable insights. For instance, the compound 1,1,3-tri(3-indolyl)cyclohexane has been shown to induce apoptosis in various lung cancer cell lines.[2]

Mechanism of Action in Cancer: The anticancer effects of these compounds are often attributed to their ability to induce apoptosis through the intrinsic mitochondrial pathway. This involves:

-

Increased release of cytochrome c from mitochondria into the cytosol.

-

Decreased expression of the anti-apoptotic protein Bcl-2.

-

Increased expression of the pro-apoptotic protein Bax.

-

Activation of caspases-3 and -9.[2]

Furthermore, these compounds can induce a concentration-dependent dissipation of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production. This oxidative stress can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway and trigger DNA damage, ultimately leading to apoptotic cell death.[2]

Below is a diagram illustrating a general workflow for the drug discovery and development of indole-based compounds.

Neuroprotective Activity

The indole scaffold is also a key component of many compounds with neuroprotective properties. While direct quantitative data for this compound derivatives in neuroprotection is limited, related indole derivatives have been extensively studied.

Potential Mechanisms of Neuroprotection: Indole-based compounds can exert neuroprotective effects through various mechanisms, including:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) is a crucial mechanism, as oxidative stress is implicated in numerous neurodegenerative diseases.

-

Modulation of Signaling Pathways: Indole derivatives can influence key signaling pathways involved in neuronal survival and death, such as the PI3K/Akt/mTOR and NF-κB pathways.[3][4]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its modulation by indole compounds can have significant therapeutic implications.

Quantitative Data on Biological Activity

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| 1,1,3-tri(3-indolyl)cyclohexane | A549 (Lung Cancer) | ~5 | [2] |

| Indole Derivative 10b | K562 (Leukemia) | 0.01 | [5] |

| Indole Derivative 10b | A549 (Lung Cancer) | 0.12 | [5] |

| Phenyl Indole Derivative 4d | c-Src Kinase | 50.6 | [6] |

| Nitrophenyl Indole Derivative 4l | c-Src Kinase | 58.3 | [6] |

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against protein kinases.

Materials:

-

Kinase enzyme

-

Kinase substrate

-

ATP

-

Test compound (this compound derivative)

-

Kinase assay buffer

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a 96-well plate, add the kinase enzyme, the substrate, and the diluted test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature for a set period.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay that quantifies ATP consumption).

-

Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Neuroprotection Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to evaluate the neuroprotective effects of compounds against a toxin.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

Neurotoxin (e.g., H2O2 or Aβ peptide)

-

Test compound (this compound derivative)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or isopropanol/HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed neuronal cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration.

-

Expose the cells to the neurotoxin to induce cell death. A control group without the toxin and a group with only the toxin are included.

-

After the incubation period, add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength using a plate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the control group to determine the neuroprotective effect of the compound.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology and neuroprotection. Future research should focus on the synthesis and systematic biological evaluation of a broader range of this compound analogs to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The exploration of their effects on specific signaling pathways will be crucial in elucidating their mechanisms of action and advancing their therapeutic applications.

References

- 1. Further SAR studies on natural template based neuroprotective molecules for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Mechanism of Action of Indole Derivatives in Cancer Therapy

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] In oncology, indole derivatives have emerged as a versatile class of therapeutic agents, with several compounds approved for clinical use and many more in development.[1][2] Their anticancer effects are multifaceted, stemming from their ability to modulate a wide array of cellular processes and signaling pathways crucial for tumor growth, proliferation, and survival. This technical guide provides a comprehensive overview of the primary mechanisms of action of indole derivatives in cancer therapy. It details their impact on key signaling cascades such as PI3K/Akt/mTOR, NF-κB, and STAT3; their role as disruptive agents of the cellular cytoskeleton via tubulin polymerization inhibition; their capacity to induce cell cycle arrest and apoptosis; and their anti-angiogenic and pro-oxidative properties. This document synthesizes quantitative data on compound efficacy, provides detailed experimental protocols for key assays, and utilizes pathway and workflow diagrams to visually articulate these complex mechanisms for a specialist audience.

Introduction

Cancer remains a leading cause of mortality globally, necessitating the continuous development of novel and effective therapeutic strategies.[3] Heterocyclic compounds, both natural and synthetic, have been a rich source of anticancer drugs, with the indole moiety being particularly prominent.[1][2] Naturally occurring indole alkaloids, such as vincristine and vinblastine, were among the earliest microtubule-targeting agents used in chemotherapy.[4][5] Modern drug discovery has expanded this repertoire to include synthetic derivatives that target specific molecular aberrations in cancer cells with greater precision.[1]

Several indole-based drugs, including Sunitinib, Nintedanib, Panobinostat, and Alectinib, have received FDA approval for treating various malignancies, validating the therapeutic potential of this scaffold.[1][6][7] The efficacy of these agents lies in their diverse mechanisms of action, which often involve targeting multiple pathways simultaneously. This guide will explore these mechanisms in detail.

Targeting Critical Cellular Signaling Pathways

Indole derivatives effectively modulate key signaling networks that are frequently dysregulated in cancer, promoting uncontrolled cell growth, proliferation, and survival.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation that is constitutively active in many cancers.[8][9] Indole compounds, particularly the natural derivatives indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), are potent inhibitors of this cascade.[10][11][12] They have been shown to directly inhibit the phosphorylation and activation of Akt and even the upstream kinase PI3K.[10] This inhibition leads to the deactivation of downstream effectors like mTOR, which is critical for protein synthesis and cell growth.[8][10] For instance, the synthetic indole-2-carboxamide derivative LG25 has been shown to suppress triple-negative breast cancer growth by significantly inhibiting Akt/mTOR phosphorylation.[13]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

Downregulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer by promoting the expression of genes involved in cell survival, proliferation, and metastasis.[10][14] Indole compounds, including I3C, have been documented to inhibit the NF-κB signaling pathway.[10][14] They can prevent the activation of IκBα kinase (IKK), which is responsible for phosphorylating the NF-κB inhibitor, IκBα. By blocking IκBα phosphorylation and subsequent degradation, indole derivatives sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and transcription of its target genes, which include anti-apoptotic proteins like Bcl-2 and Bcl-xL.[10][13][14]

Caption: Inhibition of the canonical NF-κB signaling pathway by indole derivatives.

Suppression of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, contributing to tumor cell proliferation, survival, and immune evasion.[15][16] Indirubin derivatives, a class of bis-indole alkaloids, have been shown to potently block STAT3 signaling.[17] Some N-arylsulfonylsubstituted-1H indole derivatives have also been identified as STAT3 inhibitors.[15] The mechanism often involves the inhibition of upstream kinases, such as c-Src, which are responsible for phosphorylating STAT3 at tyrosine 705 (Tyr705). By preventing this critical phosphorylation event, these indole derivatives block STAT3 dimerization, nuclear translocation, and DNA binding, leading to the downregulation of STAT3 target genes like Mcl-1 and Survivin and subsequent induction of apoptosis.[15][17]

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and shape maintenance, making them a key target for anticancer drugs.[18][19] A significant number of indole derivatives function as tubulin polymerization inhibitors, binding to the colchicine binding site on β-tubulin.[18][19][20] This interaction disrupts microtubule dynamics, leading to the disassembly of the mitotic spindle, which triggers a mitotic checkpoint, arrests the cell cycle in the G2/M phase, and ultimately induces apoptosis.[15][20][21] Various classes, including aroylindoles, arylthioindoles, and chalcone-indole hybrids, have demonstrated potent tubulin polymerization inhibitory activity.[1][19]

Induction of Cell Cycle Arrest and Apoptosis

A convergent outcome of the diverse mechanisms of indole derivatives is the induction of cell cycle arrest and programmed cell death (apoptosis).

Cell Cycle Arrest

As mentioned, tubulin inhibitors effectively arrest cells in the G2/M phase.[1][15] However, other indole derivatives can induce arrest at different checkpoints. Indole-3-carbinol (I3C) and its derivatives are known to induce G1/S arrest in various cancer cells.[10][14] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. For example, some derivatives have been shown to reduce the protein levels of cyclin B1 and CDC25, key regulators of the G2/M transition.[22] A betulin-indole derivative was found to cause G1 arrest in MCF-7 breast cancer cells.[23]

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-Arylsulfonylsubstituted-1H indole derivatives as small molecule dual inhibitors of signal transducer and activator of transcription 3 (STAT3) and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tvarditherapeutics.com [tvarditherapeutics.com]

- 17. Indirubin derivatives inhibit Stat3 signaling and induce apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 3-Cyclohexyl-1H-indole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The 3-substituted indoles, in particular, have garnered significant attention for their diverse pharmacological activities.[1] This technical guide provides an in-depth exploration of the in silico methodologies used to predict the bioactivity of a representative 3-substituted indole, 3-cyclohexyl-1H-indole. We will delve into the core computational techniques, including Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, pharmacophore modeling, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction. This guide offers detailed experimental protocols for these methods and presents quantitative data in a clear, tabular format for ease of comparison. Furthermore, we utilize Graphviz to visualize key workflows and signaling pathways, providing a comprehensive resource for researchers in the field of drug discovery and development.

Introduction to this compound and In Silico Bioactivity Prediction

The this compound moiety represents a class of compounds with significant therapeutic potential, owing to the diverse biological activities associated with the indole nucleus.[1] The versatility of the 3-substituted indole framework allows for the exploration of a vast chemical space, leading to the discovery of novel agents with activities ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective.[1][2][3]

In silico bioactivity prediction has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to screen and prioritize candidate molecules before their synthesis and experimental testing.[4] These computational approaches leverage the structural and physicochemical properties of molecules to forecast their biological effects, thereby accelerating the drug development pipeline. This guide will focus on a hypothetical analysis of this compound to illustrate the application of these powerful predictive methods.

Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~213.3 g/mol | Influences absorption and distribution. |

| LogP (Octanol/Water Partition Coefficient) | ~4.5 | Indicates lipophilicity, affecting membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 | Affects binding to target proteins and solubility. |

| Hydrogen Bond Acceptors | 0 | Influences interactions with biological targets. |

| Polar Surface Area | ~15.7 Ų | Correlates with membrane permeability. |

Table 1: Predicted Physicochemical Properties of this compound.

In Silico Bioactivity Prediction Methodologies

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6] This technique is instrumental in predicting the activity of novel compounds and in optimizing lead structures.

-

Data Set Collection: Compile a dataset of indole derivatives with experimentally determined biological activity (e.g., IC50 values) against a specific target.

-

Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors, which are numerical representations of their structural and physicochemical properties (e.g., topological, electronic, steric).

-

Data Set Splitting: Divide the dataset into a training set for model development and a test set for external validation.[6]

-

Model Building: Employ statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a regression model that correlates the molecular descriptors with the biological activity.[6]

-

Model Validation: Rigorously validate the model's predictive power using internal (e.g., cross-validation) and external validation techniques.[6] Key statistical parameters include the coefficient of determination (R²), the cross-validated coefficient of determination (q²), and the predictive R² for the test set.

Caption: QSAR Model Development Workflow.

| QSAR Model Parameter | Value | Interpretation |

| R² (Training Set) | 0.85 | 85% of the variance in the training set is explained by the model. |

| q² (Cross-Validation) | 0.75 | Good internal model robustness. |

| Predictive R² (Test Set) | 0.80 | High predictive power for external compounds. |

Table 2: Hypothetical QSAR Model Performance Metrics.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[7][8] This method is crucial for understanding binding modes, elucidating structure-activity relationships, and performing virtual screening.

-

Preparation of the Receptor: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[7][9]

-

Preparation of the Ligand: Generate the 3D structure of this compound and optimize its geometry. Assign charges and define rotatable bonds.[7]

-

Grid Generation: Define a grid box that encompasses the active site of the receptor.[9]

-

Docking Simulation: Use a docking algorithm (e.g., genetic algorithm in AutoDock) to explore the conformational space of the ligand within the active site and predict the most favorable binding poses.[7][9]

-

Analysis of Results: Analyze the docking results to identify the best binding pose based on the docking score (binding energy) and the interactions with the protein residues (e.g., hydrogen bonds, hydrophobic interactions).[8][9]

Caption: Molecular Docking Workflow.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Protein Kinase (e.g., Pim1) | -7.9 | Lys67, Leu120, Asp173 |

| Monoamine Oxidase A (MAO-A) | -9.2 | Tyr407, Tyr444, Phe208 |

Table 3: Hypothetical Molecular Docking Results for this compound.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.[10][11] This approach is widely used for virtual screening and lead optimization.

-

Ligand-Based Pharmacophore Modeling:

-

Training Set Selection: Select a set of structurally diverse and active ligands for a specific target.

-

Conformational Analysis: Generate a diverse set of low-energy conformations for each ligand.

-

Feature Identification: Identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) among the active ligands.

-

Pharmacophore Generation and Validation: Generate a 3D pharmacophore model and validate its ability to distinguish active from inactive compounds.[12]

-

-

Structure-Based Pharmacophore Modeling:

Caption: Hypothetical Signaling Pathway Inhibition.

| Pharmacophore Feature | Description |

| Hydrophobic (HY) | Cyclohexyl group |

| Hydrogen Bond Donor (HBD) | Indole N-H |

| Aromatic Ring (AR) | Indole ring |

Table 4: Hypothetical Pharmacophore Features for an Indole Derivative.

ADMET Prediction

ADMET prediction involves the in silico assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[13] This is a critical step in early drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.[14][15]

-

Input Molecular Structure: Provide the 2D or 3D structure of this compound to an ADMET prediction software or web server.

-

Property Calculation: The software calculates various ADMET-related properties based on pre-built models.

-

Analysis of Predictions: Analyze the predicted properties to assess the drug-likeness and potential liabilities of the compound. Key parameters include oral bioavailability, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicities.

Caption: ADMET Prediction Workflow.

| ADMET Property | Predicted Outcome | Implication |

| Human Oral Bioavailability | High | Good potential for oral administration. |

| Blood-Brain Barrier (BBB) Penetration | Likely | Potential for CNS activity. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |

| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity. |

Table 5: Hypothetical ADMET Profile of this compound.

Conclusion

The in silico prediction of bioactivity is a powerful and multifaceted approach that plays a pivotal role in modern drug discovery. As demonstrated through the hypothetical analysis of this compound, techniques such as QSAR, molecular docking, pharmacophore modeling, and ADMET prediction provide invaluable insights into the potential therapeutic efficacy and safety of novel compounds. By integrating these computational methods into the early stages of research, scientists can make more informed decisions, optimize resource allocation, and ultimately accelerate the development of new and effective medicines. This guide provides a foundational understanding and practical protocols for researchers to apply these methodologies to their own investigations of indole derivatives and other classes of bioactive molecules.

References

- 1. chemijournal.com [chemijournal.com]

- 2. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. 3-Cyclohexyl-2-phenyl-1H-indole-6-carboxylic acid | C21H21NO2 | CID 5275439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. neovarsity.org [neovarsity.org]

- 7. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. sites.ualberta.ca [sites.ualberta.ca]

- 10. fiveable.me [fiveable.me]

- 11. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]

- 12. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 13. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 14. audreyli.com [audreyli.com]

- 15. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

The Pivotal Role of Physicochemical Properties in the Development of Substituted Indole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates. The versatility of the indole ring, coupled with the profound impact of its substitution on physicochemical properties, offers a fertile ground for the design of novel therapeutics. This technical guide provides an in-depth exploration of the key physicochemical properties of substituted indole compounds, their experimental determination, and their influence on biological activity, with a focus on applications in drug discovery and development.

Core Physicochemical Properties and Their Impact on Drug Action

The journey of a drug from administration to its molecular target is governed by a delicate balance of its physicochemical properties. For substituted indole compounds, the nature and position of substituents on the indole ring dramatically influence these properties, thereby dictating their pharmacokinetic and pharmacodynamic profiles.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-rich environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water, or the distribution coefficient (LogD) at a specific pH.

Substituents on the indole ring can significantly modulate lipophilicity. Electron-donating groups and larger alkyl or aryl substituents generally increase LogP, enhancing membrane permeability. Conversely, polar substituents or those capable of hydrogen bonding tend to decrease LogP, improving aqueous solubility. An optimal LogP/LogD is crucial; while high lipophilicity can improve membrane transport, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1][2]

Ionization Constant (pKa)

The pKa of a compound is the pH at which it exists in equal proportions of its ionized and non-ionized forms. The weakly acidic N-H proton of the indole ring has a pKa of approximately 17, meaning it is not significantly ionized at physiological pH. However, the introduction of acidic or basic substituents will confer ionizable centers to the molecule. The ionization state of a drug molecule profoundly affects its solubility, permeability, and interaction with its biological target. For instance, ionized species are generally more water-soluble but less able to cross lipid membranes.

Aqueous Solubility

Aqueous solubility is a prerequisite for drug absorption and distribution in the bloodstream. The introduction of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, to the indole scaffold can enhance solubility through favorable interactions with water molecules. Conversely, lipophilic substituents can decrease aqueous solubility. Poor solubility is a major challenge in drug development, often leading to low bioavailability and formulation difficulties.[1][2]

Quantitative Physicochemical Data of Substituted Indole Derivatives

The following tables summarize key physicochemical properties for a selection of substituted indole compounds, illustrating the impact of substitution on these parameters.

Table 1: Lipophilicity (LogP) of Representative Substituted Indoles

| Compound | Substituent(s) | LogP | Reference |

| Indole | - | 2.14 | [Calculated] |

| 5-Nitroindole | 5-NO₂ | 2.05 | [Calculated] |

| 5-Methoxyindole | 5-OCH₃ | 2.25 | [Calculated] |

| Tryptophan | 3-CH₂CH(NH₂)COOH | -1.06 | [Calculated] |

| Serotonin | 5-OH, 3-CH₂CH₂NH₂ | 0.99 | [Calculated] |

| Indomethacin | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid | 4.27 | [Calculated] |

Table 2: Ionization Constant (pKa) of Selected Indole Derivatives

| Compound | Ionizable Group | pKa | Reference |

| Tryptophan | -COOH | 2.38 | [Calculated] |

| Tryptophan | -NH₃⁺ | 9.39 | [Calculated] |

| Serotonin | -NH₃⁺ | 10.6 | [Calculated] |

| Indole-3-acetic acid | -COOH | 4.75 | [Calculated] |

Table 3: Aqueous Solubility of Various Indole Compounds

| Compound | Solubility (mg/L) | Reference |

| Indole | 3560 | [Calculated] |

| Tryptophan | 11400 | [Calculated] |

| Melatonin | 1820 | [Calculated] |

| Indomethacin | 0.9 | [Calculated] |

Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is essential for building robust structure-activity relationships and guiding drug design. The following are detailed methodologies for key experiments.

Determination of Partition Coefficient (LogP) by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible phases, typically octan-1-ol and water.

Materials:

-

Test compound

-

Octan-1-ol (HPLC grade, pre-saturated with water)

-

Water (HPLC grade, pre-saturated with octan-1-ol)

-

Glass vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Phases: Pre-saturate octan-1-ol with water and water with octan-1-ol by vigorously mixing equal volumes of each for 24 hours, followed by a 24-hour separation period.

-

Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a glass vial, add a known volume of the aqueous stock solution and an equal volume of the pre-saturated octan-1-ol.

-

Equilibration: Tightly cap the vial and vortex for 1-2 hours to ensure thorough mixing and partitioning.

-

Phase Separation: Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and octan-1-ol phases. Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Ionization Constant (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds by monitoring the pH of a solution as a titrant is added.[3][4][5][6][7]

Materials:

-

Test compound

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

-

Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength[3][5]

-

Deionized water, purged with nitrogen to remove dissolved CO₂

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[3][5]

-

Sample Preparation: Dissolve an accurately weighed amount of the test compound in a known volume of deionized water containing the background electrolyte. The concentration should be in the range of 1-10 mM.[3][5]

-

Titration: Place the sample solution in a thermostatted vessel and immerse the pH electrode. Titrate the solution with the standardized acid or base titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point.

Determination of Kinetic Solubility by UV-Vis Spectroscopy

This high-throughput method assesses the solubility of a compound from a concentrated DMSO stock solution, mimicking early drug discovery screening conditions.[8][9][10][11][12]

Materials:

-

Test compound dissolved in DMSO (e.g., 10 mM stock)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

96-well microplate (UV-transparent)

-

Microplate reader with UV-Vis capabilities

-

Pipettes

Procedure:

-

Standard Curve Preparation: Prepare a series of dilutions of the test compound in the aqueous buffer from the DMSO stock to create a standard curve of absorbance versus concentration. Ensure the final DMSO concentration is consistent across all standards and low enough (typically <1%) to not significantly affect solubility.

-

Sample Preparation: Add a small volume of the concentrated DMSO stock solution of the test compound to a well of the microplate. Then, add the aqueous buffer to reach the desired final volume and concentration.

-

Equilibration: Seal the plate and shake for a defined period (e.g., 2-24 hours) at a constant temperature to allow the system to reach equilibrium.

-

Precipitate Removal: If a precipitate has formed, centrifuge the plate to pellet the solid material.

-

Absorbance Measurement: Carefully transfer the supernatant to a new UV-transparent microplate and measure the absorbance at the wavelength of maximum absorbance (λmax) for the compound.

-

Concentration Determination: Using the standard curve, determine the concentration of the dissolved compound in the supernatant. This concentration represents the kinetic solubility.

Visualizing Molecular Interactions and Experimental Processes

Diagrams are powerful tools for conceptualizing complex biological pathways and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Simplified Serotonin (5-HT) Signaling Pathway

Many substituted indole derivatives, including the endogenous neurotransmitter serotonin, interact with serotonin receptors. This diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling cascade initiated by serotonin binding.

Caption: Simplified Serotonin Signaling Pathway.

Experimental Workflow for Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are crucial for understanding how the physicochemical properties of a series of compounds, such as substituted indoles, relate to their biological activity.[13][14][15][16][17] This workflow outlines the key steps in a typical QSAR analysis.

Caption: QSAR Experimental Workflow.

Conclusion